4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3,5-difluorophenyl group attached to an oxazolidin-2-one ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-difluoroaniline with glycidol in the presence of a base to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of difluorophenyl oxazolidinone derivatives.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly antibiotics.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7F2NO2 |
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Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-1-5(2-7(11)3-6)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
LXVDTFOQNKFXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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